Benzamide, N,N,3-trimethyl-
Overview
Description
“Benzamide, N,N,3-trimethyl-” is an organic compound with the molecular formula C10H13NO1. It is a derivative of benzamide2.
Synthesis Analysis
The synthesis of benzamide derivatives has been reported in various studies. One method involves the reaction of esters with alkali metal amidoboranes3. Another approach involves the direct condensation of carboxylic acids and amines4.Molecular Structure Analysis
The molecular structure of “Benzamide, N,N,3-trimethyl-” can be represented by the IUPAC Standard InChI: InChI=1S/C10H13NO/c1-8-5-4-6-9(7-8)10(12)11(2)3/h4-7H,1-3H31. The molecular weight is 163.21631.
Chemical Reactions Analysis
The chemical reactions involving benzamide derivatives have been studied extensively. For instance, primary and secondary amides can be synthesized efficiently by reacting esters with alkali metal amidoboranes3.Physical And Chemical Properties Analysis
“Benzamide, N,N,3-trimethyl-” has a molecular weight of 163.21631. More detailed physical and chemical properties are not available in the search results.
Scientific Research Applications
Polymerization Reactivity
Research on nickel(II) complexes, including those derived from benzamide derivatives, has shown their potential in polymerization processes. A study by Shim et al. (2003) revealed the synthesis of zwitterionic nickel(II) complexes involving benzamide derivatives, which, when subjected to ethylene, resulted in the production of low molecular weight polyethylene. This indicates benzamide derivatives' role in catalyzing polymerization reactions, offering insights into developing novel polymer materials (Shim et al., 2003).
Radiohalogenation for Targeted Therapy
Aneheim et al. (2015) synthesized a benzamide derivative intended for radiohalogenation, targeting proteins and peptides for potential use in targeted radiotherapy. This derivative showed compatibility with iodine and astatine, essential for developing radiopharmaceuticals for cancer treatment (Aneheim et al., 2015).
Structural and Conformational Studies
Kakuta et al. (2010) investigated the effects of substituents on the crystal structures and energy profiles of benzamide cyclic trimers. Their findings on conformational preferences and stability in various solvents contribute to understanding the structural dynamics of benzamide derivatives, which is crucial for their application in material science and molecular design (Kakuta et al., 2010).
Anticancer Evaluations
In the quest for new anticancer agents, Mohan et al. (2021) synthesized a series of benzamide derivatives and evaluated their activity against various human cancer cell lines. Their study highlights the potential of benzamide derivatives in developing novel anticancer drugs, with specific compounds showing significant activity against lung, breast, and prostate cancer cell lines (Mohan et al., 2021).
Safety And Hazards
“Benzamide, N,N,3-trimethyl-” may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if inhaled, comes in contact with skin, or if swallowed7.
Future Directions
There are ongoing studies on benzamide derivatives, including “Benzamide, N,N,3-trimethyl-”, for their potential applications in various fields. For instance, benzamide compounds have been synthesized and analyzed for their antioxidant and antibacterial activities8. Furthermore, benzimidazole derivatives, which are structurally similar to benzamides, have been studied for their broad-spectrum pharmacological properties9. These studies suggest promising future directions for the research and application of “Benzamide, N,N,3-trimethyl-”.
properties
IUPAC Name |
N,N,3-trimethylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-8-5-4-6-9(7-8)10(12)11(2)3/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWYVHBPXKKDGLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80219390 | |
Record name | Benzamide, N,N,3-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80219390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzamide, N,N,3-trimethyl- | |
CAS RN |
6935-65-5 | |
Record name | Benzamide, N,N,3-trimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006935655 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6935-65-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17884 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzamide, N,N,3-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80219390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BENZAMIDE, N,N,3-TRIMETHYL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6O1P2CXE2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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